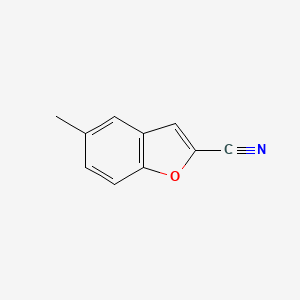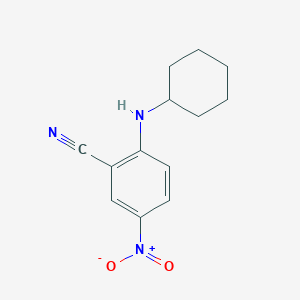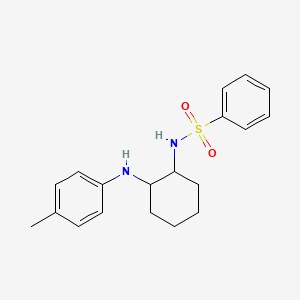![molecular formula C14H15N3O3S B2361051 methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1171806-16-8](/img/structure/B2361051.png)
methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It has a molecular formula of C15H19N3O3 and a formula weight of 289.3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by 1H NMR, mass spectrometry, and elemental analysis . The InChI code for this compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis
The compound is a useful synthon in various chemical reactions. For example, it is used in the synthesis of synthetic cannabinoids . Other similar compounds have been used in the synthesis of (aminomethyl)pyrazoles by reductive amination .It has a predicted boiling point of 460.8±45.0 °C and a predicted density of 1.53±0.1 g/cm3 . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and ethanol (3 mg/ml) .
Aplicaciones Científicas De Investigación
- Pyrazole derivatives exhibit promising pharmacological properties. Researchers have explored their potential as antitumor, anti-inflammatory, and antimicrobial agents . The compound could serve as a scaffold for designing novel drugs targeting specific diseases.
- Pyrazoles have applications in crop protection. Their bioactivity against pests and pathogens makes them valuable candidates for developing agrochemicals . Investigating the effects of this compound on plant health and pest control could be worthwhile.
- Researchers have developed eco-friendly methods for synthesizing pyrazoles. Considering the increasing emphasis on sustainability, exploring green synthesis routes for this compound would be relevant .
- Microwave irradiation accelerates chemical reactions. Researchers have successfully synthesized pyrazoles using microwave-assisted techniques. Investigating the efficiency of this compound’s synthesis under microwave conditions could be valuable .
Medicinal Chemistry and Drug Discovery
Agrochemistry
Green Synthesis and Sustainable Chemistry
Microwave-Assisted Synthesis
Safety and Hazards
Direcciones Futuras
Given its role as a precursor in the synthesis of various synthetic cannabinoids , this compound could be further explored in the design of new synthetic cannabinoids. Additionally, similar compounds have shown potential as fungicidal and insecticidal agents , suggesting potential future directions in these areas.
Mecanismo De Acción
Target of Action
The primary targets of this compound are fungi and insects . It has shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is known that the compound interacts with its targets, leading to their death or inhibition . The compound’s effectiveness against fungi and insects suggests that it may interfere with vital biological processes in these organisms .
Biochemical Pathways
Given its fungicidal and insecticidal activities, it is likely that it disrupts essential biochemical pathways in fungi and insects, leading to their death .
Pharmacokinetics
Its predicted properties include a boiling point of 4608±450 °C and a density of 153±01 g/cm3 . Its pKa is predicted to be 12.46±0.70 , which could influence its absorption and distribution in biological systems.
Result of Action
The result of the compound’s action is the death or inhibition of fungi and insects . For example, it has been shown to have an EC50 value of 3.04 mg/L against Erysiphe graminis, indicating potent fungicidal activity . Similarly, it has an LC50 value of 3.81 mg/L against Aphis fabae, demonstrating strong insecticidal activity .
Propiedades
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-9(6-7-15-17)12(18)16-13-11(14(19)20-2)8-4-3-5-10(8)21-13/h6-7H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHLESUBBUVCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B2360975.png)
![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)
![3-amino-N-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2360979.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)
![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)


![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)


